molecular formula C25H19FN4O2S B2645531 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034515-78-9

3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2645531
CAS No.: 2034515-78-9
M. Wt: 458.51
InChI Key: MFIHOKBYTDDTLZ-UHFFFAOYSA-N
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Description

3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule designed for biochemical research, featuring a quinazolin-4(3H)-one core. This scaffold is recognized as a privileged structure in medicinal chemistry and is found in several commercial drugs and natural alkaloids due to its diverse pharmacological profile . The specific structural motif of this compound, which hybridizes the quinazolinone core with a 1,2,4-oxadiazole ring, is engineered to mimic pharmacophoric features of known tyrosine kinase inhibitors (TKIs) . Compounds based on the quinazolin-4(3H)-one skeleton have demonstrated significant potential in anticancer research. Specifically, derivatives with similar structural complexes have exhibited potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with activities surpassing that of the positive control lapatinib in some cases . The primary research value of this class of compounds lies in its ability to act as a potential multiple tyrosine kinase inhibitor. Quinazolinone derivatives have been shown to inhibit key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2), which are critically involved in cellular growth, proliferation, and survival pathways . Molecular docking studies of analogous compounds suggest they can function as ATP-competitive (Type I) or ATP non-competitive (Type II) inhibitors, binding effectively to the kinase domains . Beyond oncology, the quinazolinone core is also under investigation for its antioxidant properties, as some derivatives have shown significant radical scavenging activity in in vitro assays like the DPPH method, which may be relevant for research into oxidative stress-related diseases . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for the safe handling, storage, and disposal of this compound in compliance with their institution's guidelines and local regulations.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIHOKBYTDDTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound belongs to the quinazolinone class, which is known for diverse biological effects including anti-cancer, anti-inflammatory, and anti-diabetic properties.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Quinazolinone Core : This heterocyclic structure is associated with various biological activities.
  • Thioether Linkage : The presence of a thioether group may enhance the compound's reactivity and biological interactions.
  • Fluorobenzyl Group : The fluorine atom can influence the compound's lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer properties and mechanisms of action.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Dual EGFR/VEGFR-2 Inhibition : Compounds in the quinazolinone family have shown the ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer progression. A related study indicated that certain quinazolinones displayed IC50 values comparable to established drugs like sorafenib, suggesting strong anti-tumor potency .
CompoundIC50 (μM)Target
Compound 41.50–5.86EGFR/VEGFR-2
Sorafenib5.47–7.26EGFR/VEGFR-2

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometric analyses have shown that certain analogs induce apoptosis in cancer cells significantly more than untreated controls.
  • Cell Cycle Arrest : Compounds have been observed to halt the cell cycle at the G1 phase, preventing further proliferation .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Quinazolinones : A set of S-alkylated quinazolinones was synthesized and evaluated for their anti-cancer properties against various cell lines including HCT-116 and MCF-7. The most active compounds showed IC50 values in the low micromolar range and induced significant apoptosis .
  • Molecular Docking Studies : Molecular docking simulations have revealed insights into how these compounds interact with their targets at a molecular level, providing a foundation for further lead optimization and drug development .

Scientific Research Applications

Biological Properties

The biological properties of this compound are significant, particularly in the context of medicinal chemistry. Research indicates that derivatives of quinazolinone exhibit a range of pharmacological activities:

  • Anticancer Activity : Quinazolinone derivatives have been studied for their ability to inhibit cancer cell proliferation. The presence of the oxadiazole moiety may enhance this activity by improving binding affinity to target proteins involved in tumor growth.
  • Antimicrobial Properties : Some studies have demonstrated that compounds similar to 3-(4-fluorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit antimicrobial effects against various pathogens, suggesting potential applications in treating infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the quinazolinone and oxadiazole rings can significantly influence biological activity:

ModificationEffect on Activity
Substituents on the benzyl groupEnhances binding to target enzymes
Variations in the oxadiazole ringAlters metabolic stability and potency
Thiomethyl group modificationsImpacts solubility and bioavailability

Research has shown that certain modifications lead to improved potency against specific biological targets, including enzymes involved in cancer metabolism .

Case Studies

  • Anticancer Studies : A study demonstrated that a related quinazolinone derivative exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Efficacy : Another investigation revealed that a compound with a similar structure showed promising results against Gram-positive bacteria, indicating its potential as an antibiotic candidate .
  • Enzyme Inhibition : Research on enzyme inhibition highlighted that modifications to the thioether linkage could enhance selectivity towards specific targets in metabolic pathways relevant to cancer and infectious diseases .

Q & A

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of anthranilic acid derivatives. For example, intermediate 1-methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one can be prepared by reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid under reflux conditions . Subsequent condensation with substituted thiazol-2-amines or oxadiazole-containing intermediates (e.g., 3-(m-tolyl)-1,2,4-oxadiazole derivatives) introduces the thioether and oxadiazole functionalities. Ethanol or acetonitrile with catalytic acid/base is commonly used for coupling steps .

Q. How can NMR spectroscopy be optimized to confirm the thioether linkage and oxadiazole substitution?

  • ¹H NMR : The thioether (-S-) protons adjacent to aromatic systems typically resonate at δ 3.5–4.5 ppm. For oxadiazole-substituted methyl groups, protons appear as singlets near δ 3.8–4.2 ppm due to restricted rotation .
  • ¹³C NMR : The oxadiazole carbons (C=N-O) resonate at δ 160–170 ppm, while the thioether carbon (C-S) appears at δ 35–45 ppm .
  • HSQC/HMBC : Use heteronuclear correlation spectroscopy to confirm connectivity between the quinazolinone core and substituents .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Anti-tubercular : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv at concentrations ≤10 µg/mL, with rifampicin as a positive control .
  • Antibacterial : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic interactions influencing bioactivity?

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. This identifies nucleophilic/electrophilic regions critical for target binding .
  • Docking Studies : Dock the compound into active sites of M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or bacterial dihydrofolate reductase (PDB: 3FYV) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to fluorobenzyl or oxadiazole groups .

Q. What structural modifications could enhance metabolic stability without compromising activity?

  • Fluorine Substitution : Replace the 4-fluorobenzyl group with bulkier polyhalogenated analogs (e.g., 2,4-difluorobenzyl) to reduce oxidative metabolism .
  • Oxadiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro) on the m-tolyl ring to improve π-stacking with aromatic residues in target proteins .
  • Prodrug Design : Mask the thioether as a sulfoxide prodrug to enhance solubility and controlled release .

Q. How can crystallography resolve discrepancies in predicted vs. observed biological activity?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) to determine the absolute configuration and intermolecular interactions (e.g., π-π stacking of quinazolinone and oxadiazole). Compare with docking results to validate binding hypotheses .
  • SAR Analysis : Correlate crystal packing motifs (e.g., hydrogen-bonding networks) with activity data to identify non-covalent interactions critical for potency .

Q. What analytical techniques quantify oxidative degradation products of the thioether moiety?

  • HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to monitor sulfoxide (m/z +16) and sulfone (m/z +32) formation under accelerated oxidative conditions (H₂O₂, 40°C) .
  • TGA/DSC : Perform thermogravimetric analysis to assess thermal stability and identify decomposition thresholds (>200°C for most thioethers) .

Methodological Notes

  • Synthetic Reproducibility : Reflux times and solvent purity significantly impact yields. For example, acetonitrile must be anhydrous to prevent hydrolysis of oxadiazole intermediates .
  • Biological Assay Controls : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial activity from general toxicity .
  • Data Contradictions : If anti-tubercular activity varies between batches, recheck the stereochemical purity via chiral HPLC or circular dichroism .

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